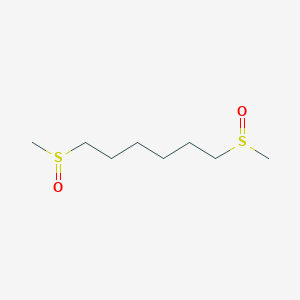
Azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymer known for its unique chemical structure and properties. This compound is utilized in various industrial applications due to its stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of hexanedioic acid with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These methods involve the precise control of reaction parameters to maintain consistency and quality of the polymer. The use of high-efficiency reactors and advanced monitoring systems is common to optimize production .
化学反応の分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions involve replacing specific functional groups within the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical resistance .
科学的研究の応用
This polymer finds extensive use in scientific research across multiple fields:
Chemistry: It is used as a precursor for synthesizing advanced materials and as a model compound for studying polymerization mechanisms.
Biology: The polymer’s biocompatibility makes it suitable for developing biomedical devices and drug delivery systems.
Medicine: It is explored for use in medical implants and tissue engineering due to its stability and compatibility with biological tissues.
作用機序
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and other biomolecules, leading to its diverse applications .
類似化合物との比較
Similar Compounds
Polyamide 6,6: Known for its high strength and thermal stability.
Polyamide 12: Noted for its flexibility and resistance to chemicals.
Polyamide 6,10: Offers a balance between strength and flexibility.
Uniqueness
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine stands out due to its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively .
特性
CAS番号 |
26777-62-8 |
|---|---|
分子式 |
C31H62N4O6 |
分子量 |
586.8 g/mol |
IUPAC名 |
azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H25NO.C6H16N2.C6H11NO.C6H10O4/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-13;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-12H2,(H,14,15);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChIキー |
LIPOGEIQRWJANR-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCNC(=O)CCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
関連するCAS |
51365-12-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
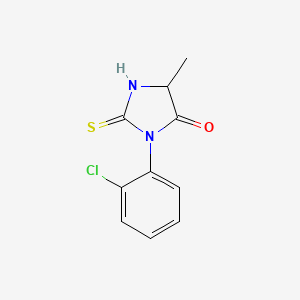
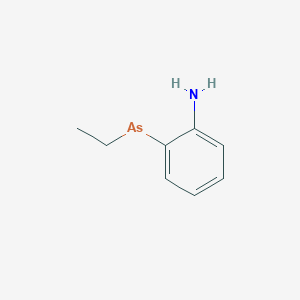
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
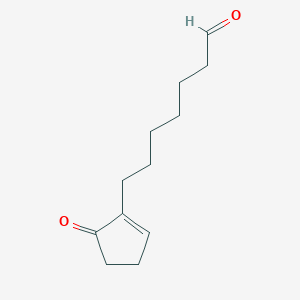
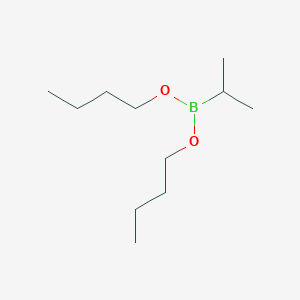
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
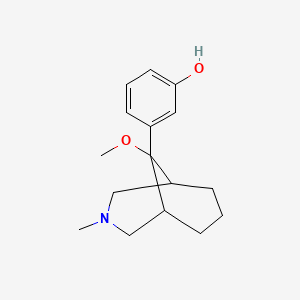

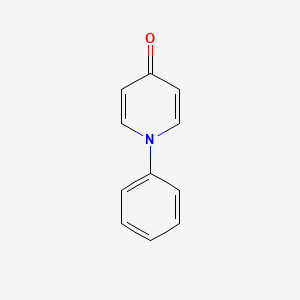
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
